(2R)-6-Methyl-5-hepten-2-amine
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Overview
Description
(2R)-6-Methyl-5-hepten-2-amine is an organic compound with a unique structure that includes a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-Methyl-5-hepten-2-amine typically involves the use of borane or various borane complexes to carry out three-dimensional selective reduction . The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reduction techniques with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-Methyl-5-hepten-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can further modify the compound, often using reducing agents like lithium aluminum hydride.
Substitution: The amine group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a more saturated amine derivative.
Scientific Research Applications
(2R)-6-Methyl-5-hepten-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of chiral molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-6-Methyl-5-hepten-2-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: This compound shares a similar structure and has been studied for its antidepressant properties.
(2R,6R)-Hydroxynorketamine: Known for its effects on glutamatergic transmission and synaptic plasticity.
Uniqueness
What sets (2R)-6-Methyl-5-hepten-2-amine apart is its specific chiral center and the resulting stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity.
Properties
CAS No. |
1138544-97-4 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2R)-6-methylhept-5-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
LINQVIAARQIDQJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)N |
Canonical SMILES |
CC(CCC=C(C)C)N |
Origin of Product |
United States |
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